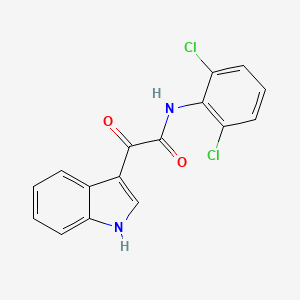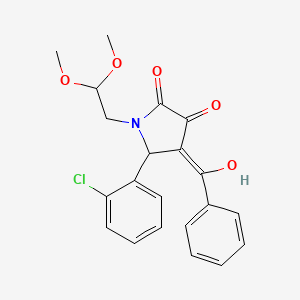
N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,6-dichloroaniline with indole-3-carboxylic acid under specific conditions. The reaction may require the use of coupling agents such as EDCI or DCC and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or DMF at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxindole derivatives, while reduction would produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: is similar to other indole derivatives like indomethacin or tryptophan derivatives.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Tryptophan Derivatives: Compounds like serotonin or melatonin that have biological activities related to the indole structure.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,6-dichlorophenyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C16H10Cl2N2O2 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-5-3-6-12(18)14(11)20-16(22)15(21)10-8-19-13-7-2-1-4-9(10)13/h1-8,19H,(H,20,22) |
InChI Key |
KWVDTPFQUMWORN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-fluorophenyl)-7-(3-methoxyphenyl)-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11474542.png)
![N-(biphenyl-2-yl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11474550.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474552.png)
![5-(2-hydroxyethyl)-13-(methoxymethyl)-4-(2-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11474560.png)
![7-(3,4-dimethoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11474567.png)
![4-fluoro-N-[(4Z)-4-(1-hydroxyethylidene)-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]benzamide](/img/structure/B11474579.png)

![3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474604.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11474606.png)

![Acetamide, N-[5-[[4-(acetylamino)phenyl]methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B11474612.png)
![4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B11474620.png)

![N-[2-(ethenyloxy)ethyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide](/img/structure/B11474632.png)
